molecular formula C7H7I B12406489 4-Iodotoluene-d7

4-Iodotoluene-d7

Katalognummer: B12406489
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: UDHAWRUAECEBHC-AAYPNNLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It has the molecular formula C7D7I and a molecular weight of 225.08 g/mol . This compound is characterized by the presence of an iodine atom attached to the para position of a toluene ring, where all hydrogen atoms are replaced by deuterium. It is commonly used in organic synthesis and serves as a valuable tool in various scientific research applications.

Vorbereitungsmethoden

The synthesis of 4-Iodotoluene-d7 involves multiple stages:

Analyse Chemischer Reaktionen

4-Iodotoluene-d7 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, cobalt catalysts, and copper catalysts. The major products formed from these reactions are various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Iodotoluene-d7 is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Iodotoluene-d7 involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The deuterium atoms provide stability and allow for detailed tracking in studies involving metabolic pathways and reaction mechanisms.

Vergleich Mit ähnlichen Verbindungen

4-Iodotoluene-d7 can be compared with other similar compounds such as:

    4-Iodotoluene: The non-deuterated version, which has similar chemical properties but lacks the stability and tracking capabilities provided by deuterium.

    4-Bromotoluene: Similar in structure but contains a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chlorotoluene: Contains a chlorine atom, which also affects its reactivity and use in different chemical reactions.

The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable for research applications requiring precise tracking and stability.

Eigenschaften

Molekularformel

C7H7I

Molekulargewicht

225.08 g/mol

IUPAC-Name

1,2,4,5-tetradeuterio-3-iodo-6-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI-Schlüssel

UDHAWRUAECEBHC-AAYPNNLASA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])I)[2H]

Kanonische SMILES

CC1=CC=C(C=C1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.